molecular formula C20H18ClNO2S B14983812 3-chloro-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

3-chloro-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B14983812
M. Wt: 371.9 g/mol
InChI Key: VHSUIVQNVZVNKY-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with a chloro group, an ethoxyphenyl group, and a thiophen-2-ylmethyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Reduction: Starting from chlorobenzene, nitration followed by reduction can yield 3-chloroaniline.

    Acylation: The 3-chloroaniline can be acylated with 4-ethoxybenzoyl chloride to form the intermediate 3-chloro-N-(4-ethoxyphenyl)benzamide.

    Thioether Formation: The final step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution of the chloro group may yield various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, subject to further research.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The presence of the chloro, ethoxyphenyl, and thiophen-2-ylmethyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(4-methoxyphenyl)benzamide
  • 3-Chloro-N-(4-ethoxyphenyl)benzamide
  • N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide

Uniqueness

3-Chloro-N-(4-ethoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the thiophene ring, in particular, may enhance its potential as a bioactive molecule.

Properties

Molecular Formula

C20H18ClNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

3-chloro-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18ClNO2S/c1-2-24-18-10-8-17(9-11-18)22(14-19-7-4-12-25-19)20(23)15-5-3-6-16(21)13-15/h3-13H,2,14H2,1H3

InChI Key

VHSUIVQNVZVNKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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